2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
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Overview
Description
2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that combines the structural features of 3-chlorobenzaldehyde and a triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the reaction of 3-chlorobenzaldehyde with 4,6-dimorpholin-4-yl-1,3,5-triazine-2-hydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium carbonate, and using solvents like dioxane and water. The reaction temperature is maintained between 70-80°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products are substituted benzaldehyde derivatives.
Scientific Research Applications
2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine moiety is known to interact with nucleophilic sites in proteins and DNA, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a coupling agent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Utilized in the synthesis of various organic compounds.
Uniqueness
2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to its combination of a chlorobenzaldehyde moiety with a triazine derivative, providing a versatile scaffold for chemical modifications and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22ClN7O2 |
---|---|
Molecular Weight |
403.9g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H22ClN7O2/c19-15-3-1-2-14(12-15)13-20-24-16-21-17(25-4-8-27-9-5-25)23-18(22-16)26-6-10-28-11-7-26/h1-3,12-13H,4-11H2,(H,21,22,23,24)/b20-13+ |
InChI Key |
TWNODFWSESWAJD-DEDYPNTBSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Cl)N4CCOCC4 |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Cl)N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
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